molecular formula C9H10ClNO2 B046933 Ethyl 2-amino-5-chlorobenzoate CAS No. 63243-75-4

Ethyl 2-amino-5-chlorobenzoate

Cat. No. B046933
CAS RN: 63243-75-4
M. Wt: 199.63 g/mol
InChI Key: XWWBMLMEVRIPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 2-amino-5-chlorobenzoate involves key strategies such as condensation reactions, halogenation, and nucleophilic substitution. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate can be synthesized by Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, demonstrating the versatility of precursor compounds for synthesizing chloro-substituted benzene derivatives (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate reveals a complex arrangement stabilized by intramolecular hydrogen bonds and π-π interactions, highlighting the importance of such interactions in defining the structural stability of chloro-substituted benzene derivatives (Achutha et al., 2017).

Scientific Research Applications

  • Allosteric Enhancer Activity : The 5-aryl group in 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes, related to Ethyl 2-amino-5-chlorobenzoate, enhances allosteric enhancer activity at the A1 adenosine receptor, with implications for medicinal chemistry and pharmacology (Romagnoli et al., 2012).

  • Antiulcerogenic, Anti-inflammatory, and Liver Protective Activities : Compounds synthesized using Ethyl 2-amino-5-chlorobenzoate have shown potential antiulcerogenic, anti-inflammatory, and liver protective activities against ibuprofen-induced ulceration and LPS-induced liver toxicity in rats (Borik & Hussein, 2021).

  • Crystal Structure Analysis : The crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, a related compound, reveals unique crystal packing with N-H-O hydrogen bonds, contributing to our understanding of molecular interactions and crystal engineering (Hizam & Yamin, 2015).

  • Intermediate in Synthesis of Enterokinetic Agent : A study developed a method for synthesizing 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, an intermediate in the synthesis of enterokinetic agent R108512, using Ethyl 2-amino-5-chlorobenzoate, demonstrating an application in pharmaceutical synthesis (Willemsens et al., 2004).

  • Antimicrobial Activity : Compounds synthesized from Ethyl 2-amino-5-chlorobenzoate have shown promising antimicrobial activity against various bacteria and fungi, indicating potential for development as antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

  • Solubility and Thermodynamic Properties : The solubility and thermodynamic properties of 2-amino-4-chlorobenzoic acid, a compound similar to Ethyl 2-amino-5-chlorobenzoate, have been studied in various organic solvents, contributing to our understanding of its physical and chemical properties (Li et al., 2017).

properties

IUPAC Name

ethyl 2-amino-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWBMLMEVRIPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363939
Record name ethyl 2-amino-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-chlorobenzoate

CAS RN

63243-75-4
Record name Ethyl 2-amino-5-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63243-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-5-chloro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared from ethyl anthranilate and sodium hypochlorite (according to M. Okabe and R-C Sun, Tetrahedron, 1995, 51, 1861) to give an off-white solid, mp 80° C., m/z 199.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-5-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-5-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-5-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-5-chlorobenzoate

Citations

For This Compound
5
Citations
K Kobayashi, H Hashimoto, Y Kanbe, H Konishi - Tetrahedron, 2011 - Elsevier
… Methyl 2-amino-5-methoxybenzoate 3 and ethyl 2-amino-5-chlorobenzoate 4 were prepared by the reported procedure. All chemicals used in this study were commercially available. …
Number of citations: 6 www.sciencedirect.com
C Lu, C Gong, B Zhao, L Hu, Y Yao - The Journal of Organic …, 2018 - ACS Publications
The example of rare-earth metal-catalyzed guanylation/cyclization of amino acid esters and carbodiimides is well-established, forming 4(3H)-2-alkylaminoquinazolinones in 65–96% …
Number of citations: 21 pubs.acs.org
K Kobayashi, K Miyamoto, T Yamase… - Bulletin of the …, 2006 - journal.csj.jp
… ]propan-2-ol,5 1-[2-(4-methylphenylamino)phenyl]ethanone,6 1-[2-(4-methoxyphenylamino)phenyl]ethanone,6 methyl 2-(phenylamino)benzoate,6 ethyl 2-amino-5-chlorobenzoate,7 …
Number of citations: 10 www.journal.csj.jp
K Kobayashi, A Takanohashi, K Hashimoto… - Tetrahedron, 2006 - Elsevier
… This compound was prepared from ethyl 2-amino-5-chlorobenzoate under conditions reported by Josey et al. for the preparation of methyl 2-(pyrrol-1-yl)benzoate in 68% yield; a pale-…
Number of citations: 23 www.sciencedirect.com
TA Reekie, ME Kavanagh, M Longworth… - Synthesis, 2013 - thieme-connect.com
… -5-nitropyrimidine (89, 1.33 g, 5.81 mmol) and DIPEA (1.30 mL, 7.74 mmol) in anhyd 1,4-dioxane (15 mL) at rt was treated dropwise with a solution of ethyl 2-amino-5-chlorobenzoate (…
Number of citations: 32 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.